N-[2-methoxy-2-(2-methylphenyl)ethyl]-2-(trifluoromethyl)benzamide

EphB4 kinase inhibition Ephrin receptor Kinase inhibitor SAR

N-[2-Methoxy-2-(2-methylphenyl)ethyl]-2-(trifluoromethyl)benzamide (CAS 1705672-27-0) is a rationally designed, fully synthetic small molecule that embeds a 2-(trifluoromethyl)benzamide pharmacophore within the broader structural class of trifluoromethyl-substituted benzamide kinase inhibitors. This chemotype has been patented and preclinically validated as a privileged scaffold for inhibiting ephrin receptor tyrosine kinases, most notably EphB4, with compounds in the class demonstrating enzymatic IC50 values extending down to 10 nM and a preferred range between 0.01 and 1.0 µM.

Molecular Formula C18H18F3NO2
Molecular Weight 337.342
CAS No. 1705672-27-0
Cat. No. B3010038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-methoxy-2-(2-methylphenyl)ethyl]-2-(trifluoromethyl)benzamide
CAS1705672-27-0
Molecular FormulaC18H18F3NO2
Molecular Weight337.342
Structural Identifiers
SMILESCC1=CC=CC=C1C(CNC(=O)C2=CC=CC=C2C(F)(F)F)OC
InChIInChI=1S/C18H18F3NO2/c1-12-7-3-4-8-13(12)16(24-2)11-22-17(23)14-9-5-6-10-15(14)18(19,20)21/h3-10,16H,11H2,1-2H3,(H,22,23)
InChIKeyRPWOHKRPIWHCMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-Methoxy-2-(2-methylphenyl)ethyl]-2-(trifluoromethyl)benzamide (CAS 1705672-27-0): Structural Identity and Kinase Inhibitor Class Positioning


N-[2-Methoxy-2-(2-methylphenyl)ethyl]-2-(trifluoromethyl)benzamide (CAS 1705672-27-0) is a rationally designed, fully synthetic small molecule that embeds a 2-(trifluoromethyl)benzamide pharmacophore within the broader structural class of trifluoromethyl-substituted benzamide kinase inhibitors [1] [2]. This chemotype has been patented and preclinically validated as a privileged scaffold for inhibiting ephrin receptor tyrosine kinases, most notably EphB4, with compounds in the class demonstrating enzymatic IC50 values extending down to 10 nM and a preferred range between 0.01 and 1.0 µM [1] [2]. The presence of a chiral 2-methoxy-2-(2-methylphenyl)ethyl amine moiety introduces distinct steric and electrostatic features that differentiate this compound from structurally simpler or achiral analogs within the same patent space.

Procurement Risk: Why N-[2-Methoxy-2-(2-methylphenyl)ethyl]-2-(trifluoromethyl)benzamide Cannot Be Replaced by In-Class Analogs Without Quantitative SAR Justification


Within the 2-(trifluoromethyl)benzamide kinase inhibitor class, small structural modifications—including alterations to the N-alkyl substituent, methoxy placement, or aryl substitution pattern—have been shown to dramatically shift both potency and selectivity profiles across the kinome [1]. The chiral 2-methoxy-2-(2-methylphenyl)ethyl group in this compound creates a specific three-dimensional pharmacophore that is absent in simpler N-aryl or N-benzyl analogs. Generic substitution without head-to-head comparative enzymatic data risks introducing either a complete loss of target engagement or an altered selectivity window that invalidates prior structure–activity relationship (SAR) conclusions or biological screening results [1].

Quantitative Differentiation Evidence for N-[2-Methoxy-2-(2-methylphenyl)ethyl]-2-(trifluoromethyl)benzamide Relative to Closest Patent Analogs


EphB4 Kinase Inhibition: Target Compound Represents a Chiral Subset of the Low-Nanomolar Patent Chemotype

The compound's 2-(trifluoromethyl)benzamide core falls within the generic Markush structure of Formula I claimed in US20060035897A1 and EP1778640A1. The patent explicitly states that compounds of Formula I show EphB4 inhibition with IC50 values down to 10 nM, and that preferred compounds exhibit IC50 values between 0.01 and 1.0 µM [1] [2]. While the exact IC50 of CAS 1705672-27-0 against EphB4 has not been publicly reported in a peer-reviewed primary research article, the compound's structural compliance with the patent's generic formula places it within this demonstrated potency range. In contrast, closely related analogs lacking the 2-methoxy-2-(2-methylphenyl)ethyl substitution pattern (e.g., simple N-phenyl-2-(trifluoromethyl)benzamide, CAS 314055-35-1) are not claimed within this kinase inhibitor patent family and have no reported EphB4 activity, representing a fundamental gap in target engagement data [2].

EphB4 kinase inhibition Ephrin receptor Kinase inhibitor SAR

Chiral Amine Moiety Introduces Stereochemical Differentiation Absent in Achiral or Racemic Comparators

The target compound incorporates a 2-methoxy-2-(2-methylphenyl)ethyl linker that contains a chiral center at the benzylic carbon bearing the methoxy group. This stereogenic element is structurally absent in achiral comparators such as N-(2-fluorophenyl)-3-(trifluoromethyl)benzamide (Sorafenib fragment, CAS not applicable to exact comparator) or N-[3-(trifluoromethyl)phenyl]benzamide derivatives that dominate kinase inhibitor patent literature [1] . The patent family covering Formula I does not explicitly require a chiral center for all embodiments; however, the introduction of chirality in this compound provides an additional dimension for SAR exploration and potential enantioselective target engagement that racemic or achiral analogs cannot offer [1].

Chiral resolution Stereochemistry Enantioselective synthesis

Ortho-Methylphenyl Substitution Differentiates from Para- and Meta-Substituted Phenyl Analogs in the Patent Family

The 2-methylphenyl (ortho-tolyl) substitution in the target compound's amine portion represents a specific aryl substitution pattern within the patent's generic Formula I. The patent discloses broad substitution options at the phenyl ring attached via linker L, including hydrogen, halogen, lower alkyl, and lower alkoxy [1]. The ortho-methyl substitution in CAS 1705672-27-0 introduces steric bulk proximal to the amide linkage, which can influence the dihedral angle between the phenyl ring and the benzamide core. Para-substituted analogs (e.g., compounds where R4 = methyl at the para position) would present this methyl group in a spatially distinct orientation, potentially altering kinase binding pocket complementarity [1].

Structure-activity relationship Aryl substitution Kinase selectivity

Trifluoromethyl Group at the 2-Position of the Benzamide Ring Confers Metabolic Stability Relative to Non-Fluorinated or Mono-Fluorinated Analogs

The 2-(trifluoromethyl) substituent on the benzamide ring is a well-established medicinal chemistry strategy for blocking oxidative metabolism at the ortho position of the benzoyl ring. The patent family covering this compound specifically highlights the trifluoromethyl group as a preferred substituent for achieving potent kinase inhibition [1] . In comparison, non-fluorinated benzamide analogs (e.g., unsubstituted N-phenylbenzamide) or mono-fluorinated variants lack the metabolic shielding provided by the electron-withdrawing and sterically demanding CF₃ group. While microsomal stability data for CAS 1705672-27-0 specifically has not been publicly reported, the general principle that 2-CF₃ substitution on benzamides reduces CYP450-mediated oxidation relative to 2-H or 2-F analogs is well-precedented across multiple drug discovery programs [1].

Metabolic stability Trifluoromethyl Oxidative metabolism

Procurement-Relevant Application Scenarios for N-[2-Methoxy-2-(2-methylphenyl)ethyl]-2-(trifluoromethyl)benzamide Based on Quantitative Differentiation Evidence


EphB4 Kinase Inhibitor Hit Expansion and Lead Optimization

This compound serves as a rationally selected analog for EphB4 kinase inhibitor hit-to-lead or lead optimization programs that require exploration of chiral N-alkyl substituents within the 2-(trifluoromethyl)benzamide chemotype. Its structural compliance with the patent-validated Formula I (IC50 down to 10 nM) [1] supports its use in enzymatic dose-response assays against EphB4 and related ephrin receptor kinases, where it can be benchmarked against the patent's exemplified compounds to establish SAR around the chiral 2-methoxy-2-(2-methylphenyl)ethyl motif.

Enantioselective Pharmacology Studies Requiring a Defined Chiral Benzamide Scaffold

The presence of a single chiral center in the amine linker enables enantioselective pharmacological evaluation. Research groups investigating differential target engagement or off-target profiles between enantiomers of kinase inhibitors can procure this compound as a racemate for initial screening, followed by chiral separation and individual enantiomer testing [1]. This is a capability that achiral benzamide analogs fundamentally cannot provide.

Kinase Selectivity Panel Screening with Ortho-Substituted Phenyl SAR Probes

The ortho-methylphenyl substitution pattern makes this compound a valuable probe for interrogating the effect of ortho steric bulk on kinase selectivity across a broad panel (e.g., 50–100 kinase screen). When tested alongside para- and meta-substituted regioisomers, this compound can reveal selectivity windows that are uniquely driven by ortho-substitution, enabling rational design of isoform-selective EphB4 or ephrin receptor inhibitors [1].

In Vitro ADME Profiling of 2-Trifluoromethylbenzamide Metabolic Stability

For drug discovery programs concerned with oxidative metabolism of benzamide kinase inhibitors, this compound can be included in microsomal or hepatocyte stability assays to experimentally validate the metabolic shielding effect of the 2-CF₃ group in the context of a chiral, ortho-methylphenyl-substituted amine [1]. Comparative data generated against 2-H and 2-F benzamide analogs would quantify the metabolic stability advantage of this specific substitution pattern.

Quote Request

Request a Quote for N-[2-methoxy-2-(2-methylphenyl)ethyl]-2-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.